4-ethyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This compound is a derivative of oxazole, which has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-oxazole can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, involving aldehydes and tosylmethyl isocyanide (TosMIC), is also employed for the synthesis of oxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxygen and nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4-ethyl-1,3-oxazoline .
Scientific Research Applications
4-Ethyl-1,3-oxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, oxazole derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
In the field of chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a versatile building block for the construction of heterocyclic compounds .
Mechanism of Action
The mechanism of action of 4-ethyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, oxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Ethyl-1,3-oxazole can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . These compounds share structural similarities but differ in the position and type of heteroatoms in the ring. For instance:
Isoxazole: Nitrogen atom at position 2 instead of 3.
Thiazole: Sulfur atom replaces the oxygen atom.
Benzoxazole: Oxazole fused to a benzene ring.
Oxazoline: One double bond reduced.
Oxazolidine: Both double bonds reduced.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxygen and nitrogen atoms, which contribute to its distinct reactivity and biological activity .
Properties
IUPAC Name |
4-ethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBBURQQRLAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=COC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54300-20-8 |
Source
|
Record name | 4-ethyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.